2-amino-5-iodo-4-methylbenzonitrile
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Overview
Description
2-amino-5-iodo-4-methylbenzonitrile is an organic compound with the chemical formula C8H6IN2. It is a member of the nitrile family and is known for its potential use in various scientific experiments. This compound is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to a benzonitrile core.
Preparation Methods
The synthesis of 2-amino-5-iodo-4-methylbenzonitrile typically involves the iodination of 2-amino-4-methylbenzonitrile. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-amino-5-iodo-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with an azide group would yield 2-amino-5-azido-4-methylbenzonitrile.
Scientific Research Applications
2-amino-5-iodo-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, which can then be used to track biological processes.
Medicine: It has potential applications in drug discovery and development. The compound’s structure can be modified to create new pharmaceuticals with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5-iodo-4-methylbenzonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The iodine atom can be used as a radiolabel to track the compound’s distribution and interaction within the body. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
2-amino-5-iodo-4-methylbenzonitrile can be compared with other similar compounds, such as:
2-amino-4-methylbenzonitrile: Lacks the iodine atom, making it less suitable for radiolabeling applications.
2-amino-5-iodobenzonitrile: Lacks the methyl group, which can influence the compound’s reactivity and interactions.
5-amino-2-methylbenzonitrile:
The presence of the iodine atom in this compound makes it unique and valuable for specific applications, particularly in radiolabeling and imaging studies.
Properties
CAS No. |
2386826-85-1 |
---|---|
Molecular Formula |
C8H7IN2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.